C.I.Reactive Black 3

Catalog No.
S1824607
CAS No.
12236-78-1
M.F
Cr2N
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I.Reactive Black 3

CAS Number

12236-78-1

Product Name

C.I.Reactive Black 3

Molecular Formula

Cr2N

Molecular Weight

0

Synonyms

C.I.Reactive Black 3

C.I. Reactive Black 3 is a synthetic dye belonging to the family of reactive dyes, which are widely used in textile applications for their ability to form covalent bonds with fiber molecules. This compound is characterized by its dark black color and high reactivity, allowing it to be effectively used on cellulosic fibers such as cotton. The dye's structure typically includes reactive groups that facilitate its attachment to the fiber, ensuring durability and resistance to washing and fading.

During the dyeing process:

  • Nucleophilic Attack: The reactive groups in the dye (often chlorotriazine or vinylsulfone) react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose.
  • Covalent Bond Formation: This reaction results in the formation of stable covalent bonds, which are crucial for the dye's fastness properties.
  • Hydrolysis: In aqueous environments, C.I. Reactive Black 3 can hydrolyze, leading to the formation of by-products that may affect its color and reactivity.

These reactions are essential for achieving the desired color intensity and wash fastness in dyed textiles.

The biological activity of C.I. Reactive Black 3 has been studied primarily in relation to its environmental impact and potential toxicity. Some key points include:

  • Toxicity: Studies have indicated that azo dyes, including C.I. Reactive Black 3, can be toxic to aquatic organisms and may pose risks to human health upon exposure.
  • Biodegradability: The dye is resistant to biodegradation under anaerobic conditions, which raises concerns about its persistence in wastewater.
  • Decolorization: Various methods, including biological treatments using specific microorganisms and advanced oxidation processes, have been explored for the decolorization of C.I. Reactive Black 3 in wastewater.

C.I. Reactive Black 3 can be synthesized through several methods:

  • Diazotization and Coupling: This traditional method involves diazotizing an aromatic amine followed by coupling it with another aromatic compound containing reactive groups.
  • Condensation Reactions: These reactions often involve cyanuric chloride or similar reagents that react with amines or phenolic compounds to form the dye structure.
  • Modification of Existing Dyes: Reactive Black 3 can also be produced by modifying existing dyes through

C.I. Reactive Black 3 is primarily utilized in various applications, including:

  • Textile Dyeing: It is extensively used for dyeing cotton and other cellulosic fibers due to its strong affinity and fastness properties.
  • Paper Industry: The dye is also employed in paper manufacturing for coloring purposes.
  • Cosmetics and Personal Care Products: Occasionally used in formulations where a black color is desired.

The versatility of C.I. Reactive Black 3 makes it a valuable compound in industrial applications.

Interaction studies involving C.I. Reactive Black 3 focus on its behavior in different environments:

  • Adsorption Studies: Research has shown how this dye interacts with various adsorbents, affecting its removal from wastewater.
  • Chemical Degradation: Studies have explored how different oxidizing agents can degrade C.I. Reactive Black 3, assessing methods like Fenton's reagent and photocatalysis.
  • Microbial Degradation: Investigations into specific microorganisms capable of degrading this dye have highlighted potential bioremediation strategies.

These studies contribute to understanding how to mitigate the environmental impact of this dye.

C.I. Reactive Black 3 shares structural similarities with other reactive dyes but possesses unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeKey Features
C.I. Reactive Black 5Azo DyeHigher solubility; used for similar textile applications .
C.I. Reactive Blue 19Azo DyeKnown for vibrant blue shades; often used alongside black dyes .
C.I. Direct Black 22Direct DyeLess reactive than reactive dyes; used on various fibers but not as durable .

Uniqueness of C.I. Reactive Black 3

C.I. Reactive Black 3 is particularly notable for its high reactivity due to specific functional groups that enhance its bonding with fibers, leading to superior wash fastness compared to similar compounds like C.I. Reactive Black 5.

Diazotization and Coupling Reaction Mechanisms

The synthesis of C.I. Reactive Black 3 follows the fundamental azo dye manufacturing pathway through sequential diazotization and coupling reactions [1] [7]. The process begins with the diazotization of primary aromatic amines, which serves as the cornerstone of reactive black dye production [12] [21]. The mechanism involves the conversion of aromatic amines into diazonium salts through reaction with nitrous acid generated in situ from sodium nitrite and mineral acids [21] [32].

The diazotization reaction mechanism initiates with the formation of nitrous acid from sodium nitrite and hydrochloric acid, subsequently generating the nitrosonium ion through protonation and dehydration [17] [21]. This highly electrophilic nitrosonium ion then attacks the aromatic amine, forming an N-nitrosamine intermediate through nucleophilic addition [17]. Under acidic conditions, this intermediate undergoes protonation and subsequent deprotonation to yield diazohydroxide, which is further protonated and dehydrated to produce the stable aryl diazonium ion [21].

For reactive black dye synthesis, the coupling process involves the reaction of diazonium salts with H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the primary coupling component [12] [16]. The coupling reaction proceeds through electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and the activated aromatic system serves as the nucleophile [27]. The hydroxyl and amino groups in H-acid direct the diazonium ion to specific positions, typically para to the activating groups [19] [27].

The mechanism of azo coupling with H-acid requires careful pH control to optimize reactivity [19] [34]. At acidic pH conditions (2-4), the amine groups are protonated, preventing unwanted side reactions, while the hydroxyl groups remain sufficiently activated for coupling [19]. The reaction proceeds through formation of a sigma complex intermediate, followed by deprotonation to yield the stable azo compound [27].

Sequential coupling reactions are often employed in reactive black synthesis, involving multiple diazonium components to achieve the desired chromophoric properties [5] [16]. The second coupling step typically occurs under slightly more alkaline conditions (pH 5-7) to facilitate complete reaction while maintaining product stability [16] [34].

Optimization of Reaction Conditions

Temperature and pH Control

Temperature control represents a critical parameter in reactive black dye synthesis, with optimal conditions varying significantly across different reaction stages [13] [32]. The diazotization reaction requires stringent temperature maintenance between 0-10°C, with optimal performance achieved at 0-5°C [16] [17]. This low temperature regime is essential for maintaining diazonium salt stability and preventing decomposition reactions that would reduce overall yield [17] [18].

Process StageTemperature Range (°C)Optimal Temperature (°C)pH RangeOptimal pHReaction Time (hours)
Diazotization0-100-5≤20.5-1.52-4
Coupling (H-acid)5-2010-152-42.5-3.05-10
Second Coupling5-105-105-76.0-6.52-6
Alkaline Fixation60-8070-7510-1211.0-11.51-2

Recent research has demonstrated that contrary to traditional expectations, azo dye synthesis can tolerate moderate temperature increases without significant yield reduction [18]. Studies have shown that diazonium salts maintain reasonable stability at temperatures up to 20-30°C for short periods, provided that pH conditions remain optimal [18]. However, industrial practice continues to favor lower temperatures to maximize product consistency and minimize hydrolysis reactions [32].

The coupling reaction with H-acid proceeds optimally at temperatures between 10-15°C, representing a compromise between reaction rate and product stability [13] [16]. Higher temperatures accelerate the coupling kinetics but may promote unwanted side reactions, including dye hydrolysis and diazonium salt decomposition [13]. Temperature control during this stage requires precision of ±2°C to maintain consistent color development and product quality [32].

pH control throughout the synthesis process is fundamental to achieving high yields and product purity [13] [19]. The diazotization reaction requires strongly acidic conditions with pH ≤2, typically maintained using excess hydrochloric acid [16] [21]. This acidic environment stabilizes the diazonium ion and prevents hydrolysis reactions that would reduce coupling efficiency [19] [21].

During the coupling reaction with H-acid, pH must be carefully adjusted to 2.5-3.0 to optimize the balance between diazonium reactivity and coupling component activation [19] [34]. At lower pH values, the coupling components become insufficiently reactive, while higher pH promotes premature diazonium hydrolysis [19]. Progressive pH adjustment during coupling has been shown to improve color yield and reduce batch-to-batch variation [34].

The second coupling stage requires pH elevation to 6.0-6.5 to facilitate complete reaction while maintaining chromophore stability [16] [34]. This pH range optimizes the ionization state of both the intermediate azo compound and the second coupling component, promoting efficient bond formation [34]. Precise pH monitoring with accuracy of ±0.2 pH units is essential to prevent color variations and ensure reproducible results [32].

Role of Catalysts and Stabilizers

Catalysts and stabilizers play crucial roles in reactive black dye manufacturing, influencing reaction efficiency, product quality, and process stability [25] [36]. The primary catalytic system involves sodium nitrite as the diazotizing agent, typically employed at concentrations of 30% w/w to ensure complete conversion of aromatic amines to diazonium salts [12] [16].

Chemical NameFunctionConcentration (% w/w)Addition StageSafety Considerations
Sodium NitriteDiazotizing Agent30DiazotizationOxidizing Agent
Hydrochloric AcidpH Control31DiazotizationCorrosive
Sulfamic AcidNitrite Quencher2-5Post-DiazotizationMild Irritant
Sodium BicarbonatepH Buffer5-10CouplingGenerally Safe
Sodium CarbonateAlkaline Agent10-15FixationCaustic
Dispersant MFDispersion Aid0.5-2ThroughoutNon-hazardous
Wetting AgentSurface Tension Reducer0.1-0.5PreparationLow Toxicity
SequestrantMetal Ion Chelator0.5-1.0ThroughoutGenerally Safe

Sulfamic acid serves as a critical stabilizer in the post-diazotization stage, functioning as a nitrite quencher to prevent continued diazotization and potential over-reaction [7] [32]. The addition of 2-5% w/w sulfamic acid effectively neutralizes excess nitrous acid, providing precise control over the diazotization endpoint and improving product consistency [7]. This stabilization mechanism is particularly important in continuous flow processes where reaction timing must be precisely controlled [32].

Dispersant MF acts as a crucial processing aid throughout the synthesis, maintaining uniform distribution of reactants and preventing agglomeration of intermediate products [12] [25]. The dispersant concentration of 0.5-2% w/w optimizes particle size distribution and enhances mass transfer efficiency during coupling reactions [25]. Advanced formulations incorporate polymeric dispersants that provide superior stabilization while minimizing impact on final product properties [25].

Sequestrants play an essential role in reactive dye manufacturing by chelating metal ions that can interfere with color development and product stability [36]. Calcium, magnesium, and heavy metal ions present in process water or raw materials can catalyze unwanted side reactions and affect dye performance [36]. The incorporation of 0.5-1.0% w/w sequestrant prevents metal-catalyzed degradation and ensures consistent color properties [36].

Buffer systems utilizing sodium bicarbonate provide pH stability during critical coupling stages, preventing rapid pH fluctuations that could compromise product quality [16] [34]. The buffering capacity maintains optimal reaction conditions while allowing controlled pH adjustment as the synthesis progresses [34]. This approach has been shown to reduce batch-to-batch variation and improve overall process robustness [34].

Wetting agents incorporated at 0.1-0.5% w/w concentrations enhance interface activity and promote efficient mixing of reactants [36]. These surface-active agents reduce interfacial tension and improve mass transfer rates, particularly important in heterogeneous reaction systems where solid-liquid interfaces predominate [25]. The selection of appropriate wetting agents must consider compatibility with the final dye product and potential effects on textile application properties [36].

Industrial-Scale Production Methodologies

Industrial-scale production of reactive black dyes has evolved significantly with the implementation of continuous flow processes and advanced reactor technologies [32] [35]. Modern manufacturing facilities utilize reactor volumes ranging from 5,000 to 50,000 liters, achieving throughputs of 500-5,000 kg/day while maintaining product quality specifications [35]. The transition from batch to continuous processing has enabled substantial improvements in efficiency, consistency, and environmental performance [32].

ParameterSmall Scale (Lab)Pilot ScaleIndustrial ScaleContinuous Flow
Reactor Volume1-10 L50-500 L5,000-50,000 LVariable
Throughput0.5-2 kg/day10-50 kg/day500-5,000 kg/day120 L/h
Yield85-90%88-93%90-96%92-98%
Purity90-95%92-96%95-99%96-99.2%
Batch Size0.1-1 kg5-25 kg500-2,500 kgContinuous
Processing Time12-24 hours8-16 hours6-12 hours2-4 hours
Energy Consumption50-100 kWh/kg40-80 kWh/kg30-60 kWh/kg25-45 kWh/kg
Water Usage20-50 L/kg15-40 L/kg10-25 L/kg8-20 L/kg

Continuous dynamic tubular reaction systems represent the current state-of-the-art in reactive dye manufacturing, enabling precise control of reaction parameters while minimizing processing time [32]. These systems achieve residence times of 2-4 hours compared to 6-12 hours in traditional batch processes, while simultaneously improving yield from 90-96% to 92-98% [32]. The enhanced performance results from optimized mass and heat transfer characteristics inherent in continuous flow configurations [32].

Advanced reactor designs incorporate multiple zones with independently controlled temperature and pH conditions, allowing optimal reaction environments for each synthesis stage [32] [35]. The diazotization zone maintains temperatures of 0-5°C with precise pH control at 0.5-1.5, while subsequent coupling zones operate at progressively higher temperatures and pH values [32]. This staged approach maximizes reaction efficiency while minimizing unwanted side reactions [32].

Process intensification through microreactor technology has demonstrated significant advantages in reactive dye synthesis, particularly for complex multistep sequences [30]. Microfluidic systems achieve conversion rates exceeding 98% in residence times of approximately 2.4 minutes, representing a dramatic improvement over conventional processing [30]. The enhanced performance results from superior mixing efficiency and precise temperature control inherent in microreactor designs [30].

Industrial production methodologies increasingly emphasize environmental sustainability and resource efficiency [31] [35]. Modern facilities have achieved 40% reduction in process water consumption through implementation of closed-loop systems and membrane filtration technologies [35]. Zero-liquid discharge systems now recover 93% of process water while reducing chemical oxygen demand levels to ≤150 mg/L [35].

Energy optimization strategies have reduced consumption from 50-100 kWh/kg in laboratory scale to 25-45 kWh/kg in continuous flow systems [35]. Heat integration networks recover thermal energy from exothermic coupling reactions, while advanced control systems minimize energy losses during temperature transitions [35]. These improvements contribute to overall production cost reduction of up to 32% compared to traditional batch processing [35].

Quality control systems in industrial production incorporate real-time monitoring of critical parameters including temperature, pH, and reactant concentrations [32] [35]. Advanced analytical techniques such as high-performance liquid chromatography and spectrophotometry provide continuous assessment of product quality, enabling immediate process adjustments to maintain specifications [35]. Statistical process control methods ensure consistency across production runs while minimizing batch-to-batch variation [35].

FactorCritical RangeImpact on YieldImpact on PurityMonitoring Method
Stirring Speed200-400 rpmMediumLowTachometer
Addition Rate0.5-2.0 mL/minHighHighFlow Control
Temperature Control±2°CHighMediumThermostat
pH Monitoring±0.2 pH unitsVery HighHighpH Meter
Residence Time2-6 hoursHighMediumTimer
Concentration Control±5%MediumHighAnalytical

Automated dosing systems provide precise control of reactant addition rates, maintaining optimal stoichiometry while preventing localized concentration gradients that could affect product quality [34] [35]. Progressive alkali dosing over 35-40 minutes has proven particularly effective in achieving uniform color development and minimizing hydrolysis reactions [34]. These systems incorporate feedback control based on real-time pH and conductivity measurements [34].

Scale-up considerations for reactive black production require careful attention to mixing characteristics and heat transfer limitations [26] [35]. Computational fluid dynamics modeling guides reactor design to ensure adequate mixing while avoiding excessive shear that could damage product quality [26]. Heat transfer calculations account for reaction exothermicity and cooling requirements to maintain optimal temperature profiles throughout the reactor volume [26].

Test ParameterSpecification RangeTest MethodFrequencyAcceptance Criteria
Color Strength (K/S)19-24SpectrophotometryPer BatchWithin ±10%
Purity (HPLC)≥95%HPLC-UVPer Batch≥95%
Moisture Content≤8%Karl FischerDaily≤8%
pH of Solution6.5-7.5pH MeterPer Batch±0.5 units
Particle Size≤50 μmLaser DiffractionWeekly90% <50 μm
Heavy Metals≤20 ppmICP-MSMonthly≤20 ppm

Molecular Architecture Analysis

Azo Group Configuration

The molecular architecture of C.I. Reactive Black 3 is fundamentally characterized by its azo functional groups, which serve as the primary chromophoric system responsible for the compound's distinctive black coloration [1] [2]. As a member of the reactive azo dye family, this compound contains one or more azo linkages (-N=N-) that form the conjugated π-electron system essential for light absorption in the visible spectrum [3] [4].

The azo group configuration in C.I. Reactive Black 3 exhibits the characteristic planar geometry that facilitates extended conjugation throughout the molecular framework [5]. This structural arrangement allows for efficient electron delocalization across the aromatic ring systems connected by the azo bridges, resulting in the broad absorption band typically observed at wavelengths between 590-600 nanometers for reactive black dyes [6] [7]. The presence of multiple aromatic rings linked through azo groups creates a highly conjugated system that shifts the absorption maximum toward longer wavelengths, contributing to the deep black appearance of the compound [8].

The stability of the azo configuration is enhanced by the resonance structures formed between the nitrogen atoms and the adjacent aromatic systems [9]. This resonance stabilization is crucial for maintaining the chromophoric properties under various processing conditions, including the elevated temperatures and alkaline environments typically encountered during textile dyeing operations [10]. The electronic structure of the azo groups also influences the reactivity of the compound, particularly regarding photochemical degradation and reduction reactions [11].

Reactive Anchor Group Composition

The reactive anchor group composition of C.I. Reactive Black 3 represents the functional foundation that enables covalent bond formation with cellulosic substrates during the dyeing process [12] [3]. These reactive groups are specifically designed to undergo nucleophilic substitution or addition reactions with hydroxyl groups present in cellulose fibers, forming permanent covalent linkages that ensure excellent wash fastness properties [13].

The most common reactive anchor systems found in compounds similar to C.I. Reactive Black 3 include chlorotriazine derivatives, vinylsulfonyl groups, and their protected forms [12] [14]. Monochlorotriazine reactive anchors operate through nucleophilic substitution mechanisms, where the chlorine atom is displaced by cellulosic hydroxyl groups under alkaline conditions at temperatures around 80 degrees Celsius [3]. Dichlorotriazine systems exhibit higher reactivity, enabling fixation at lower temperatures of approximately 60 degrees Celsius due to the enhanced electrophilic character of the triazine ring [4].

Vinylsulfonyl reactive groups represent another prevalent anchor system, functioning through Michael addition reactions with cellulose hydroxyl groups [13]. These groups are often introduced in protected forms, such as ethylsulfonyl derivatives containing leaving groups like sulfate or chloride, which are eliminated under alkaline conditions to generate the active vinylsulfonyl functionality [12]. The choice of reactive anchor system significantly influences the dyeing behavior, fixation efficiency, and fastness properties of the final dyed material [14].

Spectroscopic Profiling

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption characteristics of C.I. Reactive Black 3 provide fundamental insights into its electronic structure and chromophoric behavior [6] [7]. The UV-Vis spectrum typically exhibits two primary absorption regions that reflect the compound's molecular architecture and electronic transitions [15].

In the visible region, reactive black dyes demonstrate characteristic absorption maxima between 590-600 nanometers, corresponding to the π→π* transitions within the extended conjugated system formed by the azo groups and aromatic rings [6] [7]. This absorption band is responsible for the black appearance of the compound, as it effectively absorbs across a broad range of visible wavelengths. The intensity and position of this absorption maximum are directly related to the extent of conjugation and the electron-donating or electron-withdrawing nature of substituents on the aromatic rings [16].

The ultraviolet region displays absorption bands around 310 nanometers, attributed to electronic transitions within the individual aromatic ring systems [15] [8]. These UV absorptions provide information about the aromatic components of the molecular structure and can be used for quantitative analysis and purity assessment. The ratio of UV to visible absorption intensities serves as a characteristic fingerprint for structural identification and quality control purposes [17].

The pH dependence of the UV-Vis absorption characteristics has been documented for related reactive black compounds, with bathochromic shifts observed under highly alkaline conditions [7]. This behavior reflects changes in the electronic environment of the chromophore system and provides insights into the ionization states of various functional groups within the molecule [18].

FT-IR Spectral Signatures

The Fourier Transform Infrared spectroscopic signatures of C.I. Reactive Black 3 reveal characteristic vibrational modes that confirm the presence of key functional groups and provide structural verification [19] [20] [8]. The FT-IR spectrum displays several diagnostic absorption bands that are essential for compound identification and purity assessment.

The azo group stretching vibration appears at approximately 1628 wavenumbers, representing one of the most characteristic features of the FT-IR spectrum [8]. This absorption provides direct evidence for the presence of the -N=N- functionality that forms the chromophoric core of the molecule. The position and intensity of this band can be influenced by the electronic environment surrounding the azo group and the extent of conjugation with adjacent aromatic systems [19].

Aromatic carbon-carbon stretching vibrations are observed in the region between 1600-1450 wavenumbers, confirming the presence of the benzene and naphthalene ring systems that constitute the structural backbone of the compound [21] [8]. These bands often appear as multiple overlapping absorptions due to the presence of different aromatic environments within the molecule.

The amine group deformation vibrations appear around 1498 wavenumbers, indicating the presence of amino substituents that may serve as sites for reactive anchor attachment [8]. Sulfonate group vibrations are typically observed at 1135 wavenumbers, reflecting the presence of these hydrophilic groups that enhance water solubility [20] [8]. Aromatic carbon-hydrogen out-of-plane deformation modes appear at 844 wavenumbers, providing additional confirmation of the aromatic structural components [21].

Solubility and Stability Profiles

The solubility and stability profiles of C.I. Reactive Black 3 are critical parameters that determine its practical utility in textile applications and industrial processes [22] [10]. These properties are directly influenced by the molecular structure, particularly the presence of hydrophilic functional groups and the stability of the chromophoric system under various environmental conditions.

Water solubility represents a fundamental requirement for reactive dye applications, enabling the formation of homogeneous dye baths for textile processing [24]. Reactive black dyes typically exhibit high water solubility, often exceeding 300 grams per liter, due to the presence of sulfonate groups and other hydrophilic substituents [25]. This enhanced solubility facilitates uniform dye distribution during the dyeing process and ensures consistent color development across the textile substrate [26].

The pH stability profile indicates optimal performance under neutral to slightly alkaline conditions, typically in the range of pH 6-8 [18]. This pH range provides a balance between dye stability and reactive group activation, minimizing premature hydrolysis while maintaining sufficient reactivity for fiber fixation [27]. At extremely alkaline conditions above pH 10, some structural changes may occur, including potential alterations in the absorption spectrum and increased susceptibility to hydrolytic degradation [7] [11].

Temperature stability is another crucial parameter, with reactive black dyes demonstrating good thermal stability up to 100 degrees Celsius during typical textile processing operations [10] [25]. This thermal resistance enables the compound to withstand the steaming and heat-setting processes commonly employed in reactive dyeing without significant decomposition or color loss [27]. However, prolonged exposure to elevated temperatures may lead to gradual degradation of the azo chromophore system.

Light stability varies depending on the specific chromophore structure and the presence of stabilizing substituents [28]. Many azo dyes exhibit light sensitivity, particularly under intense ultraviolet radiation, which can lead to photochemical cleavage of the azo bonds [29]. Storage under cool, dry, and dark conditions is recommended to maintain compound integrity and prevent photodegradation [28] [25].

Dates

Last modified: 07-20-2023

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